5-benzoyl-3-(benzenesulfonyl)-N2-(3,4-dimethylphenyl)thiophene-2,4-diamine
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Overview
Description
5-benzoyl-3-(benzenesulfonyl)-N2-(3,4-dimethylphenyl)thiophene-2,4-diamine is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzoyl-3-(benzenesulfonyl)-N2-(3,4-dimethylphenyl)thiophene-2,4-diamine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of Amino and Sulfonyl Groups: The amino group can be introduced through nucleophilic substitution reactions, while the sulfonyl group can be added via sulfonation reactions using reagents like sulfonyl chlorides.
Coupling Reactions: The final product is obtained by coupling the substituted thiophene with the appropriate aryl groups using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thiophene groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the sulfonyl group to yield sulfinyl or sulfhydryl derivatives using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides, thiols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the sulfonyl and amino groups suggests possible interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features may allow it to act as a drug candidate for various diseases, including cancer and inflammatory conditions.
Industry
In the industrial sector, this compound may find applications in the development of advanced materials, such as organic semiconductors or polymers with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-benzoyl-3-(benzenesulfonyl)-N2-(3,4-dimethylphenyl)thiophene-2,4-diamine would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The sulfonyl group could form strong interactions with amino acid residues, while the aromatic rings may engage in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
5-benzoyl-3-(benzenesulfonyl)-N2-(3,4-dimethylphenyl)thiophene-2,4-diamine: Unique due to its specific substitution pattern on the thiophene ring.
(3-Amino-5-((3,4-dimethylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(methyl)methanone: Similar structure but with a methyl group instead of a phenyl group.
(3-Amino-5-((3,4-dimethylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(ethyl)methanone: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and their positions on the thiophene ring. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[3-amino-4-(benzenesulfonyl)-5-(3,4-dimethylanilino)thiophen-2-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3S2/c1-16-13-14-19(15-17(16)2)27-25-24(32(29,30)20-11-7-4-8-12-20)21(26)23(31-25)22(28)18-9-5-3-6-10-18/h3-15,27H,26H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJSWNZAZYCDDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)S(=O)(=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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